molecular formula C8H8BrClN2S B13446294 1-(6-Bromo-1,3-benzothiazol-2-yl)methanamine hydrochloride

1-(6-Bromo-1,3-benzothiazol-2-yl)methanamine hydrochloride

Cat. No.: B13446294
M. Wt: 279.59 g/mol
InChI Key: IKORHZOGMTYWQG-UHFFFAOYSA-N
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Description

1-(6-Bromo-1,3-benzothiazol-2-yl)methanamine hydrochloride is a halogenated benzothiazole derivative with a methanamine substituent at position 2 of the heterocyclic ring and a bromine atom at position 4. The hydrochloride salt enhances its solubility and stability, making it suitable for applications in medicinal chemistry and materials science. Benzothiazoles are known for their bioactivity, including antimicrobial, anticancer, and neuroprotective properties, often attributed to their ability to interact with biological targets via π-π stacking, hydrogen bonding, and hydrophobic effects .

Properties

Molecular Formula

C8H8BrClN2S

Molecular Weight

279.59 g/mol

IUPAC Name

(6-bromo-1,3-benzothiazol-2-yl)methanamine;hydrochloride

InChI

InChI=1S/C8H7BrN2S.ClH/c9-5-1-2-6-7(3-5)12-8(4-10)11-6;/h1-3H,4,10H2;1H

InChI Key

IKORHZOGMTYWQG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)SC(=N2)CN.Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-(6-Bromo-1,3-benzothiazol-2-yl)methanamine hydrochloride typically involves several steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(6-Bromo-1,3-benzothiazol-2-yl)methanamine hydrochloride undergoes various chemical reactions:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(6-Bromo-1,3-benzothiazol-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 1-(6-Bromo-1,3-benzothiazol-2-yl)methanamine hydrochloride, differing in substituent positions, heteroatoms, or ring systems. These variations influence physicochemical properties, reactivity, and biological activity.

1-(4-Bromo-1,3-benzothiazol-2-yl)methanamine Hydrochloride

  • Molecular Formula : C₈H₈BrClN₂S
  • Molecular Weight : 279.59 g/mol
  • Key Differences: The bromine substituent is at position 4 instead of 5. This positional isomerism alters electronic distribution and steric interactions.

(6-Bromo-1,3-benzoxazol-2-yl)methanamine Hydrochloride

  • Molecular Formula : C₈H₇BrN₂O
  • Molecular Weight : 258.06 g/mol
  • Key Differences : The sulfur atom in benzothiazole is replaced by oxygen (benzoxazole). Oxygen’s higher electronegativity reduces aromaticity and electron density, which may decrease π-π interactions but improve solubility in polar solvents. The bromine at position 6 retains its electron-withdrawing effect .

1-(5-Chloro-6-methyl-1,3-benzoxazol-2-yl)methanamine Hydrochloride

  • Molecular Formula : C₉H₁₀Cl₂N₂O
  • Molecular Weight : 233.09 g/mol
  • Key Differences: Substitution of bromine with chlorine (weaker electron-withdrawing group) and addition of a methyl group at position 6. Chlorine’s smaller size may enhance membrane permeability compared to bromine .

1-(5-Methoxy-1H-benzimidazol-2-yl)methanamine Dihydrochloride

  • Molecular Formula : C₉H₁₂Cl₂N₃O
  • Molecular Weight : 253.73 g/mol
  • Key Differences: The benzimidazole core contains two nitrogen atoms, increasing basicity and hydrogen-bonding capacity. The dihydrochloride form suggests two protonation sites, which could improve solubility in acidic environments .

(6-Bromochroman-3-yl)methanamine Hydrochloride

  • Molecular Formula: C₁₀H₁₃BrClNO
  • Molecular Weight : 294.58 g/mol
  • Key Differences: The chromane system (benzene fused with a dihydropyran ring) introduces a non-planar structure. The saturated pyran ring reduces aromatic interactions but may improve metabolic stability. Bromine at position 6 retains its steric and electronic effects .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Heteroatom in Ring Notable Properties
This compound C₈H₈BrClN₂S 279.59 Br (C6), NH₂CH₂ (C2) S High π-π interaction potential
1-(4-Bromo-1,3-benzothiazol-2-yl)methanamine hydrochloride C₈H₈BrClN₂S 279.59 Br (C4), NH₂CH₂ (C2) S Altered electronic distribution vs. C6-Br
(6-Bromo-1,3-benzoxazol-2-yl)methanamine hydrochloride C₈H₇BrN₂O 258.06 Br (C6), NH₂CH₂ (C2) O Higher solubility vs. benzothiazole
1-(5-Chloro-6-methyl-1,3-benzoxazol-2-yl)methanamine hydrochloride C₉H₁₀Cl₂N₂O 233.09 Cl (C5), CH₃ (C6), NH₂CH₂ (C2) O Steric hindrance from CH₃
1-(5-Methoxy-1H-benzimidazol-2-yl)methanamine dihydrochloride C₉H₁₂Cl₂N₃O 253.73 OCH₃ (C5), NH₂CH₂ (C2) N, N Enhanced H-bonding from benzimidazole core
(6-Bromochroman-3-yl)methanamine hydrochloride C₁₀H₁₃BrClNO 294.58 Br (C6), NH₂CH₂ (C3) O (in pyran) Non-planar structure; improved metabolic stability

Structural and Functional Implications

  • Bromine Position : Moving bromine from C6 to C4 (benzothiazole) disrupts conjugation and may reduce binding to planar biological targets like DNA or enzyme active sites .
  • Heteroatom Effects : Benzoxazoles (O) exhibit lower electron density than benzothiazoles (S), reducing electrophilic reactivity but improving solubility. Benzimidazoles (N, N) offer higher basicity, enabling stronger interactions with acidic residues .
  • Methoxy groups enhance solubility but may reduce membrane permeability .
  • Ring System: Chromane’s non-planar structure limits π-π interactions but increases conformational flexibility, which could improve bioavailability .

Research and Application Trends

  • Medicinal Chemistry : Brominated benzothiazoles are explored as kinase inhibitors due to their planar structure and halogen bonding capabilities. Benzimidazoles are prevalent in antiviral and antiparasitic drug design .
  • Materials Science : Benzoxazole derivatives are used in OLEDs for their electron-transport properties, while chromane-based compounds serve as fluorescent probes .

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